An In-depth Technical Guide to Anthra(1,2-b)oxirene, 1a,9b-dihydro-
An In-depth Technical Guide to Anthra(1,2-b)oxirene, 1a,9b-dihydro-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of Anthra(1,2-b)oxirene, 1a,9b-dihydro-, a K-region epoxide of the polycyclic aromatic hydrocarbon (PAH) anthracene. Given the limited direct experimental data on this specific molecule, this guide incorporates information from closely related anthracene derivatives and other arene oxides to present a thorough understanding of its expected characteristics and behavior.
Introduction
Anthra(1,2-b)oxirene, 1a,9b-dihydro- (also known as anthracene 1,2-oxide) is an oxygenated derivative of anthracene, a three-ring polycyclic aromatic hydrocarbon. As a K-region epoxide, the oxirane ring is located across the 1 and 2 positions of the anthracene nucleus, a region of high electron density. This structural feature is pivotal to its chemical reactivity and biological activity. Arene oxides are known intermediates in the metabolism of PAHs, and their formation is a critical step in the bioactivation of these compounds to potentially carcinogenic species. Understanding the properties of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is therefore relevant to toxicology, drug metabolism, and the study of chemical carcinogenesis.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 70411-24-4 | [BenchChem] |
| Molecular Formula | C₁₄H₁₀O | [BenchChem] |
| Molecular Weight | 194.23 g/mol | [BenchChem] |
| IUPAC Name | 1a,9b-dihydroanthra[1,2-b]oxirene | [BenchChem] |
| Synonyms | anthracene 1,2-oxide | [BenchChem] |
| Classification | K-region epoxide of a PAH | [BenchChem] |
| Physical State | Expected to be a solid at STP | Inferred |
| Stability | Reported to be unstable, readily rearranging to phenols | [Metabolic Formation of Stable 9-Nitroanthracene 1,2- and 3,4-Epoxides] |
Synthesis and Experimental Protocols
While the full text of the original synthesis by Akhtar et al. is not widely accessible, a general and representative protocol for the epoxidation of PAHs can be outlined. The synthesis of arene oxides often involves the reaction of the parent hydrocarbon with an oxidizing agent, such as a peroxy acid or dimethyldioxirane (DMDO).
Representative Experimental Protocol: Epoxidation using Dimethyldioxirane
This protocol is a generalized procedure for the epoxidation of an olefin, which can be adapted for polycyclic aromatic hydrocarbons like anthracene.
Materials:
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Anthracene
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Acetone
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Sodium bicarbonate (NaHCO₃)
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Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
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Distilled water
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Dichloromethane (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Dissolve anthracene in a mixture of acetone and a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
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Add an aqueous solution of sodium bicarbonate to buffer the reaction mixture.
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Cool the flask to 0°C in an ice bath with stirring.
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Slowly add a freshly prepared solution of dimethyldioxirane in acetone, or generate it in situ by the dropwise addition of an aqueous solution of Oxone® to the acetone-containing reaction mixture.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate.
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Extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude epoxide.
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Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.
Spectroscopic and Analytical Data
Specific spectroscopic data for Anthra(1,2-b)oxirene, 1a,9b-dihydro- is not publicly available. However, the expected spectral characteristics can be inferred from the known spectra of anthracene and general principles of spectroscopy for epoxides.
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¹H NMR: The aromatic protons are expected to resonate in the range of 7.0-8.5 ppm, similar to anthracene, but with shifts indicative of the altered electronic structure due to the epoxide ring. The protons on the epoxide ring (at positions 1a and 9b) would appear at a higher field, likely in the 3.5-4.5 ppm range, due to the shielding effect of the three-membered ring.
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¹³C NMR: The aromatic carbons would appear in the typical region of 120-140 ppm. The carbons of the epoxide ring are expected to be in the range of 50-70 ppm.
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IR Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations of the aromatic ring. A characteristic C-O stretching band for the epoxide is expected in the fingerprint region, around 1250 cm⁻¹ and also in the 800-950 cm⁻¹ range.
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Mass Spectrometry: The molecular ion peak would be observed at m/z = 194.23.
Reactivity and Chemical Behavior
The primary site of reactivity in Anthra(1,2-b)oxirene, 1a,9b-dihydro- is the strained three-membered epoxide ring. This ring is susceptible to opening by both electrophiles and nucleophiles.
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Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide oxygen is protonated, followed by nucleophilic attack, leading to the formation of diols or other substituted products. This is a key reaction in the metabolic context, as it can lead to the formation of highly reactive carbocations.
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Nucleophilic Ring Opening: The epoxide is also susceptible to attack by nucleophiles, such as water, glutathione, and the nucleophilic centers of DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of many PAH epoxides.
Computational studies on the related benz[a]anthracene epoxides show that the formation of bay-region carbocations from the protonated epoxides is an energetically favorable, often barrierless process.
Caption: Reactivity of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.
Biological Activity and Metabolic Pathway
Anthracene and other PAHs are generally not biologically active themselves but require metabolic activation to exert toxic, mutagenic, and carcinogenic effects. The primary pathway for this activation is through oxidation by cytochrome P450 enzymes to form arene oxides.
The metabolic activation of anthracene can be summarized in the following steps:
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Epoxidation: Cytochrome P450 monooxygenases, primarily CYP1A1 and CYP1B1, catalyze the epoxidation of the 1,2-double bond of anthracene to form Anthra(1,2-b)oxirene, 1a,9b-dihydro-.
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Hydrolysis: The epoxide can be hydrolyzed by epoxide hydrolase to form the corresponding trans-1,2-dihydrodiol.
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Further Epoxidation: This dihydrodiol can undergo a second epoxidation by cytochrome P450 to form a highly reactive diol epoxide.
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Detoxification: The epoxide can also be detoxified by conjugation with glutathione, a reaction catalyzed by glutathione S-transferases.
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DNA Adduct Formation: The reactive epoxides, particularly the diol epoxides, can react with nucleophilic sites on DNA, forming covalent adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.
Caption: Metabolic activation pathway of anthracene.
Conclusion
Anthra(1,2-b)oxirene, 1a,9b-dihydro- is a key intermediate in the metabolism of anthracene. While detailed experimental data for this specific compound is scarce, its chemical properties and biological activity can be largely inferred from its structure as a K-region arene oxide and from studies of analogous compounds. Its high reactivity, driven by the strained epoxide ring, underlies its role in the formation of DNA adducts and potential carcinogenicity. Further research to fully characterize this molecule and its interactions with biological systems is warranted to better understand the toxicology of polycyclic aromatic hydrocarbons.
